molecular formula C22H30N4O6S2 B11952620 1,1'-Hexamethylenebis(3-(P-toluenesulfonamido)urea) CAS No. 100300-10-5

1,1'-Hexamethylenebis(3-(P-toluenesulfonamido)urea)

Cat. No.: B11952620
CAS No.: 100300-10-5
M. Wt: 510.6 g/mol
InChI Key: NPPPLMSXWLQNLW-UHFFFAOYSA-N
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Description

1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) is a chemical compound with the molecular formula C22H30N4O6S2 and a molecular weight of 510.63 g/mol . This compound is known for its unique structure, which includes two urea groups connected by a hexamethylene chain and substituted with p-toluenesulfonamido groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) typically involves the reaction of hexamethylene diisocyanate with p-toluenesulfonamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase enzymes, affecting the regulation of pH and ion balance in cells . Additionally, its sulfonamido groups can interact with various biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea) can be compared with other similar compounds, such as:

    Hexamethylenebis(urea): Lacks the sulfonamido groups, making it less reactive in certain chemical reactions.

    P-toluenesulfonamide: Contains only one sulfonamido group and lacks the hexamethylene chain, resulting in different chemical properties and reactivity.

    Hexamethylenebis(3-(P-toluenesulfonamido)thiourea):

These comparisons highlight the unique structure and reactivity of 1,1’-Hexamethylenebis(3-(P-toluenesulfonamido)urea), making it a valuable compound for various scientific research applications.

Properties

CAS No.

100300-10-5

Molecular Formula

C22H30N4O6S2

Molecular Weight

510.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[6-[(4-methylphenyl)sulfonylcarbamoylamino]hexyl]urea

InChI

InChI=1S/C22H30N4O6S2/c1-17-7-11-19(12-8-17)33(29,30)25-21(27)23-15-5-3-4-6-16-24-22(28)26-34(31,32)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

NPPPLMSXWLQNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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